4-(4-fluorobenzyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-(4-Fluorobenzyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a fluorobenzyl group and a trifluoromethyl group attached to a triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Scientific Research Applications
4-(4-Fluorobenzyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole moiety is known to interact with various biological targets, making it a valuable scaffold for drug development.
Agricultural Chemistry: It is explored for its use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests or weeds.
Material Science: The compound’s unique chemical structure makes it suitable for use in the development of advanced materials, such as polymers and coatings with specific properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 4-(4-fluorobenzyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzyl bromide with 5-(trifluoromethyl)-1H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-(4-Fluorobenzyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar compounds to 4-(4-fluorobenzyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione include other triazole derivatives such as:
1,2,4-Triazole-3-thione: Lacks the fluorobenzyl and trifluoromethyl groups, resulting in different biological activities and properties.
4-(4-Chlorobenzyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N3S/c11-7-3-1-6(2-4-7)5-17-8(10(12,13)14)15-16-9(17)18/h1-4H,5H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGLFSGQJCVXTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NNC2=S)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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